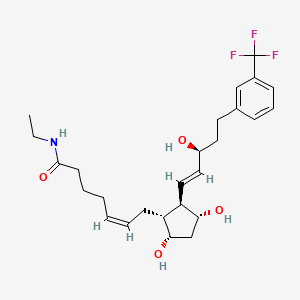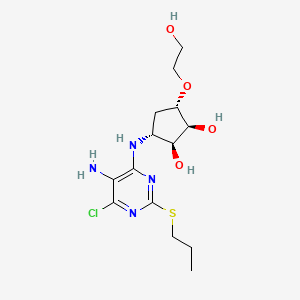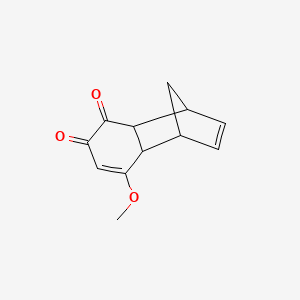
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione is a complex organic compound with the molecular formula C11H10O2 It is known for its unique structure, which includes a methoxy group and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy group and the fused ring system play crucial roles in its reactivity and binding affinity. Specific pathways and targets depend on the context of its application, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: This compound shares a similar core structure but lacks the methoxy group.
Cyclopentadienebenzoquinone: Another related compound with a similar fused ring system.
1,4-Methanonaphthalene-5,8-dione: Similar in structure but with different functional groups.
Uniqueness
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione is unique due to the presence of the methoxy group, which influences its chemical reactivity and potential applications. This functional group can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
17198-13-9 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.225 |
InChI |
InChI=1S/C12H12O3/c1-15-9-5-8(13)12(14)11-7-3-2-6(4-7)10(9)11/h2-3,5-7,10-11H,4H2,1H3 |
InChI Key |
NCIHZOMMBOXFDM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C(=O)C2C1C3CC2C=C3 |
Synonyms |
1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-8-methoxy- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)
![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)
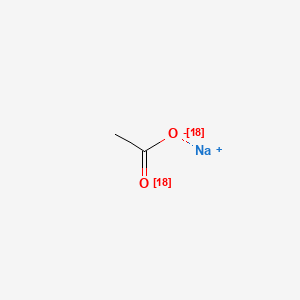
![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)
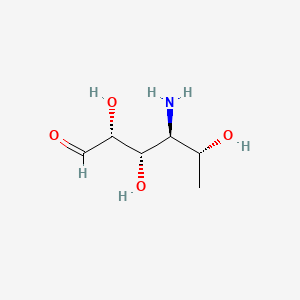
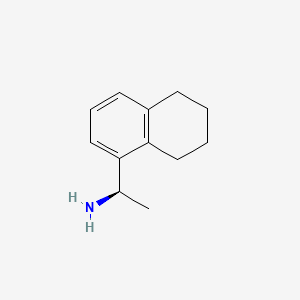
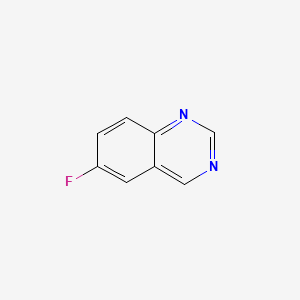
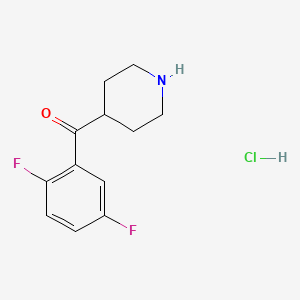
![4-[(2,6-Difluorophenyl)carbonyl]piperidine](/img/structure/B579950.png)
![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)
